N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
A series of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated significant herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting the potential agricultural applications of these compounds in plant ecosystem management (Moran, 2003).
Antiviral Properties
Derivatives of 6‐Phenyl‐[1,2,4]triazolo[4,3‐b]pyridazine demonstrated notable antiviral activity against hepatitis‐A virus (HAV) in cell culture, with some compounds significantly reducing virus count, indicating the potential for these compounds in developing antiviral therapies (Shamroukh & Ali, 2008).
Insecticidal Agents
Novel synthesized compounds incorporating Sulfonamide-bearing thiazole moiety showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, under laboratory conditions. These findings reveal the potential of these compounds as insecticidal agents, offering alternatives in pest management strategies (Soliman et al., 2020).
Antimicrobial Activity
A variety of novel heterocyclic compounds containing a sulfonamido moiety were synthesized and found to possess high antibacterial activities, suggesting their potential use as antibacterial agents. This indicates the broad spectrum of biological activities that sulfonamide derivatives can exhibit, including their role in combating bacterial infections (Azab et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .
Mode of Action
It is known that triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors . This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .
Future Directions
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Cellular Effects
Triazole derivatives have been reported to exhibit significant biological properties including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer activities , which suggest that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme .
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c29-32(30,20-11-10-17-6-4-5-9-19(17)16-20)24-14-15-31-22-13-12-21-25-26-23(28(21)27-22)18-7-2-1-3-8-18/h1-3,7-8,10-13,16,24H,4-6,9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZVLHKDNRDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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